molecular formula C29H60O B104473 1-Nonacosanol CAS No. 6624-76-6

1-Nonacosanol

Cat. No.: B104473
CAS No.: 6624-76-6
M. Wt: 424.8 g/mol
InChI Key: PKBSGDQYUYBUDY-UHFFFAOYSA-N
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Mechanism of Action

While the specific mechanism of action for 1-Nonacosanol is not detailed, it is known that policosanol, a mixture of long-chain aliphatic primary alcohols including this compound, has an antiaggregatory effect by inhibiting arachidonic acid metabolism .

Safety and Hazards

When handling 1-Nonacosanol, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure. Appropriate exhaust ventilation should be provided at places where dust is formed .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Nonacosanol can be synthesized through the reduction of nonacosanoic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources such as plant waxes. The waxes are saponified to release the fatty alcohols, which are then purified through distillation and recrystallization processes .

Chemical Reactions Analysis

Types of Reactions

1-Nonacosanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products Formed

    Oxidation: Nonacosanoic acid.

    Reduction: Nonacosane.

    Substitution: Nonacosyl halides (e.g., nonacosyl chloride).

Properties

IUPAC Name

nonacosan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H60O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30/h30H,2-29H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBSGDQYUYBUDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H60O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40216446
Record name 1-Nonacosanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40216446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6624-76-6
Record name 1-Nonacosanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6624-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Nonacosanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Nonacosanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53831
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Record name 1-Nonacosanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-NONACOSANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE2MXY103L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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